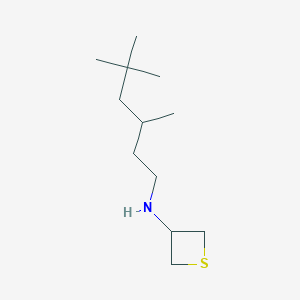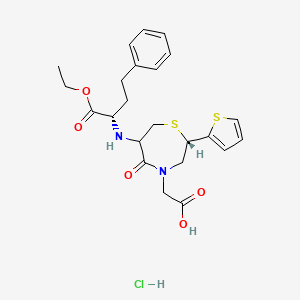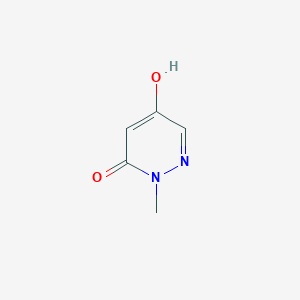![molecular formula C11H6ClN3 B13010341 4-Chloro-[3,4'-bipyridine]-5-carbonitrile](/img/structure/B13010341.png)
4-Chloro-[3,4'-bipyridine]-5-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-[3,4’-bipyridine]-5-carbonitrile is a chemical compound belonging to the bipyridine family. Bipyridines are heterocyclic compounds consisting of two pyridine rings connected by a single bond. This particular compound is characterized by the presence of a chlorine atom at the 4-position and a cyano group at the 5-position of the bipyridine structure. Bipyridines are known for their versatility and are used in various fields, including coordination chemistry, material science, and pharmaceuticals .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-[3,4’-bipyridine]-5-carbonitrile typically involves the coupling of pyridine derivatives. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium catalysts to form carbon-carbon bonds between aryl halides and boronic acids . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of 4-Chloro-[3,4’-bipyridine]-5-carbonitrile may involve large-scale coupling reactions using optimized catalysts and reaction conditions to maximize yield and efficiency. The use of magnetic nanoparticles, such as Fe3O4@SiO2, has been explored to enhance the reaction rate and yield in bulk synthesis . These nanoparticles provide a high surface area for the reaction and can be easily separated from the reaction mixture.
化学反应分析
Types of Reactions
4-Chloro-[3,4’-bipyridine]-5-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in further coupling reactions to form more complex bipyridine derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted bipyridines, while oxidation and reduction can lead to different oxidation states of the compound.
科学研究应用
4-Chloro-[3,4’-bipyridine]-5-carbonitrile has several scientific research applications:
Coordination Chemistry: It serves as a ligand in the formation of metal complexes, which are used in catalysis and material science.
Pharmaceuticals: The compound is explored for its potential use in drug development due to its ability to interact with biological targets.
Material Science: It is used in the synthesis of advanced materials, such as conductive polymers and supramolecular structures.
作用机制
The mechanism of action of 4-Chloro-[3,4’-bipyridine]-5-carbonitrile involves its ability to coordinate with metal ions through its nitrogen atoms. This coordination can alter the electronic properties of the metal center, making it useful in catalysis and other applications . The molecular targets and pathways involved depend on the specific application and the metal ion it coordinates with.
相似化合物的比较
4-Chloro-[3,4’-bipyridine]-5-carbonitrile can be compared with other bipyridine derivatives, such as:
2,2’-Bipyridine: Known for its strong coordination with metal ions and use in catalysis.
4,4’-Bipyridine: Used in the formation of supramolecular structures and conductive materials.
3,3’-Bipyridine: Less commonly used but still valuable in coordination chemistry.
The uniqueness of 4-Chloro-[3,4’-bipyridine]-5-carbonitrile lies in its specific substitution pattern, which imparts distinct electronic and steric properties, making it suitable for specialized applications.
属性
分子式 |
C11H6ClN3 |
|---|---|
分子量 |
215.64 g/mol |
IUPAC 名称 |
4-chloro-5-pyridin-4-ylpyridine-3-carbonitrile |
InChI |
InChI=1S/C11H6ClN3/c12-11-9(5-13)6-15-7-10(11)8-1-3-14-4-2-8/h1-4,6-7H |
InChI 键 |
NOQBGWNXNFSUKH-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=CC=C1C2=C(C(=CN=C2)C#N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


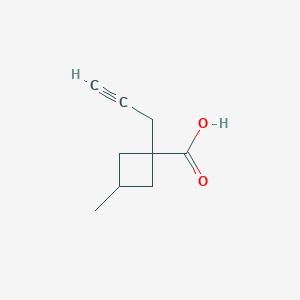
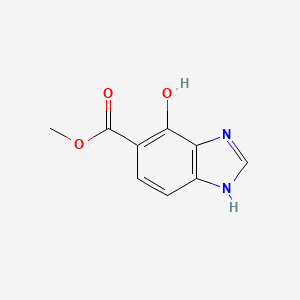
![2-{9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-ylidene}aceticacid](/img/structure/B13010275.png)
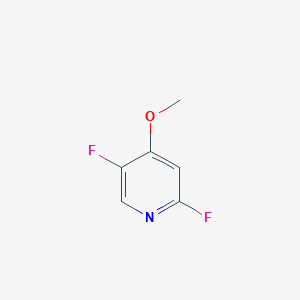
![tert-Butyl2-cyano-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13010295.png)
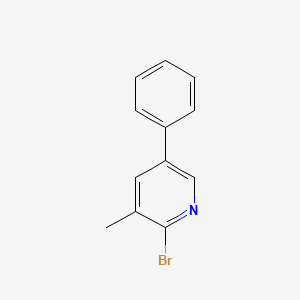
![8-Oxabicyclo[3.2.1]octan-6-ol](/img/structure/B13010317.png)
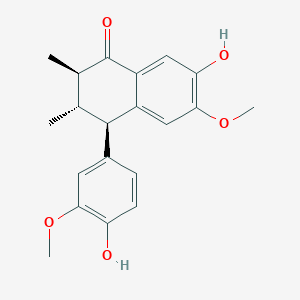
![3-Chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride](/img/structure/B13010327.png)
![tert-Butyl4,4-difluoro-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B13010336.png)
